O-tert-Butyl-L-tyrosine
Overview
Description
O-tert-Butyl-L-tyrosine is a derivative of the amino acid tyrosine, where the hydroxyl group on the phenyl ring is protected by a tert-butyl group. This modification enhances the compound’s stability and makes it useful in various synthetic applications, particularly in peptide synthesis. The molecular formula of this compound is C13H19NO3, and it has a molecular weight of 237.29 g/mol .
Mechanism of Action
Target of Action
The primary target of H-Tyr(tBu)-OH, also known as O-tert-Butyl-L-tyrosine or H-L-Tyr(tBu)-OH, is the μ-opioid receptors . These receptors play a crucial role in pain perception and analgesia .
Mode of Action
H-Tyr(tBu)-OH interacts with its targets, the μ-opioid receptors, in a manner analogous to endogenous peptides . This interaction leads to the desensitization of these receptors .
Biochemical Pathways
It is known that the compound’s interaction with μ-opioid receptors can lead to changes in pain perception, providing an analgesic effect .
Pharmacokinetics
It is known that the compound’s structure closely resembles that of natural peptides, which suggests it may have similar adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The interaction of H-Tyr(tBu)-OH with μ-opioid receptors results in an analgesic effect. This effect has been observed in animal models, where the compound was found to significantly prolong the tail-flick latency when administered in the dose range 0.01 – 5 mg/kg . The analgesic effect of a single subcutaneous injection of H-Tyr(tBu)-OH at 1 mg/kg exceeds the effect of morphine hydrochloride at the same dose .
Action Environment
It is known that the compound’s structure is designed to increase its stability, suggesting it may be resistant to environmental factors that could degrade other peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-tert-Butyl-L-tyrosine typically involves the protection of the hydroxyl group of L-tyrosine. One common method includes the following steps:
Esterification: L-tyrosine is first esterified to form L-tyrosine methyl ester hydrochloride.
Protection: The hydroxyl group is then protected by reacting with isobutene in the presence of sulfuric acid to form this compound methyl ester.
Hydrolysis: The ester is hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may use continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: O-tert-Butyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid are typically employed.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Free hydroxyl group.
Scientific Research Applications
O-tert-Butyl-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis, particularly in the synthesis of protected peptides.
Biology: It serves as a precursor in the synthesis of various biologically active peptides.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and as an intermediate in organic synthesis
Comparison with Similar Compounds
L-tyrosine tert-butyl ester: Similar in structure but with an ester group instead of a free carboxyl group.
O-tert-Butyl-L-threonine: Another amino acid derivative with a tert-butyl protected hydroxyl group.
N-(tert-Butoxycarbonyl)-D-prolinal: A protected amino acid derivative used in peptide synthesis.
Uniqueness: O-tert-Butyl-L-tyrosine is unique due to its specific protection of the hydroxyl group on the phenyl ring, which is crucial for certain synthetic applications. This protection allows for selective reactions and the synthesis of complex peptides without interference from the hydroxyl group .
Properties
IUPAC Name |
(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZIFNXFAFKRKT-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428576 | |
Record name | O-tert-Butyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18822-59-8 | |
Record name | O-tert-Butyl-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18822-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-tert-Butyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Tyrosine, O-(1,1-dimethylethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of modifying tyrosine with an O-tert-butyl group in peptide synthesis?
A1: The O-tert-butyl group serves as a protecting group for the hydroxyl (-OH) functionality of tyrosine during peptide synthesis. [, ] This protection is crucial to prevent unwanted side reactions and ensure the desired peptide sequence is obtained. [, ] The tert-butyl group can be removed later under specific acidic conditions.
Q2: Can you explain the role of Trp222 in diketoreductase (DKR) and how substituting it with O-tert-butyl-L-tyrosine affects the enzyme's function?
A3: Trp222 in DKR acts as a "gatekeeper," controlling substrate entry into the enzyme's active site and influencing its enantioselectivity. [] Replacing Trp222 with this compound alters the enzyme's overall structure, particularly the entrance tunnel to the active center. [] This substitution modifies the substrate binding orientation, leading to an inversion of the enantiopreference of DKR toward the substrate 2-chloro-1-phenylethanone. []
Q3: What analytical techniques were used to characterize the self-assembled structures formed by this compound and other modified amino acids?
A5: Researchers employed various microscopic and spectroscopic techniques to characterize the self-assembled structures. [] Microscopic methods likely included electron microscopy (e.g., SEM, TEM) for visualizing the morphology of the structures. Spectroscopic analysis probably involved techniques like Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and their interactions within the assemblies, and nuclear magnetic resonance (NMR) spectroscopy to investigate the molecular organization and dynamics within the structures. []
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